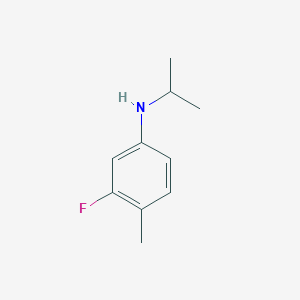

3-fluoro-4-methyl-N-(propan-2-yl)aniline

Description

3-Fluoro-4-methyl-N-(propan-2-yl)aniline is a substituted aniline derivative featuring a fluorine atom at the 3-position, a methyl group at the 4-position, and an isopropyl (propan-2-yl) group attached to the nitrogen atom. Its molecular formula is C₁₀H₁₃FN, with a molecular weight of ~166.21 g/mol. The fluorine and methyl substituents influence the compound's electronic properties, while the bulky isopropyl group impacts steric interactions and solubility. Such derivatives are often utilized as intermediates in pharmaceuticals, agrochemicals, or materials science due to their tunable reactivity .

Properties

Molecular Formula |

C10H14FN |

|---|---|

Molecular Weight |

167.22 g/mol |

IUPAC Name |

3-fluoro-4-methyl-N-propan-2-ylaniline |

InChI |

InChI=1S/C10H14FN/c1-7(2)12-9-5-4-8(3)10(11)6-9/h4-7,12H,1-3H3 |

InChI Key |

DDOHJVGDIOHVST-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(C)C)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 3-fluoro-4-methyl-N-(propan-2-yl)aniline involves the alkylation of 3-fluoro-4-methylaniline with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar alkylation reactions but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions: 3-fluoro-4-methyl-N-(propan-2-yl)aniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.

Substitution: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products Formed:

Oxidation: Quinone derivatives.

Reduction: Amines.

Substitution: Various substituted aniline derivatives depending on the nucleophile used.

Scientific Research Applications

3-fluoro-4-methyl-N-(propan-2-yl)aniline has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

Industry: Used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-fluoro-4-methyl-N-(propan-2-yl)aniline depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The fluorine atom can influence the compound’s electronic properties, affecting its reactivity and interactions with other molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs differing in substituents, alkyl chains, or functional groups.

Structural and Molecular Data

Key Comparative Analysis

Substituent Effects on Reactivity and Properties

Halogen Variation (F vs. Cl vs. Chlorine (3-Cl, as in ): Stronger electron-withdrawing effect than F, increases molecular weight, and may enhance stability in oxidative conditions. Bromine (2-Br, ): Larger atomic size increases steric hindrance and polarizability, affecting binding interactions in biological systems .

Alkyl Chain Length (Propan-2-yl vs. Pentan-3-yl):

- The isopropyl group in the target compound offers moderate steric bulk, balancing solubility and lipophilicity.

- Pentan-3-yl () increases molecular weight by ~29 g/mol and enhances lipophilicity, which could improve membrane permeability in drug design .

Functional Group Variation (Methyl vs. Methoxy):

- Methoxy (): The -OCH₃ group is electron-donating, increasing ring reactivity toward electrophiles. It also enhances solubility in polar solvents compared to the methyl group .

Physicochemical Properties

- Boiling/Melting Points: Longer alkyl chains (e.g., pentan-3-yl) typically lower melting points due to reduced crystallinity. Methoxy derivatives may exhibit higher boiling points due to hydrogen bonding .

- Solubility: Methoxy and phenoxy groups improve water solubility, while halogenated analogs are more lipid-soluble.

Research Findings and Trends

- Synthetic Routes: Nitrosoaniline derivatives () highlight methods for introducing nitroso groups, which could be adapted for synthesizing halogenated anilines.

- Degradation Byproducts: notes that substituted phenols and quinones form during ozonation of similar compounds, suggesting environmental persistence and degradation pathways.

Biological Activity

3-Fluoro-4-methyl-N-(propan-2-yl)aniline is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, and relevant findings from recent research.

1. Synthesis and Characterization

The synthesis of 3-fluoro-4-methyl-N-(propan-2-yl)aniline typically involves the introduction of a fluoro group and an isopropyl amine moiety onto a substituted aniline backbone. The synthetic routes often utilize various coupling reactions, including Suzuki-Miyaura cross-coupling and other amination techniques.

2. Biological Activity Overview

The biological activity of 3-fluoro-4-methyl-N-(propan-2-yl)aniline can be categorized into several key areas:

- Antimicrobial Activity : Studies have indicated that compounds similar to 3-fluoro-4-methyl-N-(propan-2-yl)aniline exhibit significant antimicrobial properties against various bacterial and fungal strains. For instance, one study reported that derivatives with halogen substitutions showed enhanced antibacterial effects compared to their non-halogenated counterparts .

- Antioxidant Activity : The compound has also been evaluated for its antioxidant potential. The DPPH (1,1-diphenyl-2-picrylhydrazyl) assay is commonly used to assess the free radical scavenging ability of such compounds. Results have shown varying degrees of antioxidant activity, often influenced by the presence of electron-donating or withdrawing groups on the aromatic ring .

3.1 Antimicrobial Studies

A notable study focused on the antimicrobial properties of a series of aniline derivatives, including 3-fluoro-4-methyl-N-(propan-2-yl)aniline. The results indicated:

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| 3-Fluoro-4-methyl-N-(propan-2-yl)aniline | E. coli | 15 |

| 3-Fluoro-4-methyl-N-(propan-2-yl)aniline | S. aureus | 18 |

These findings suggest that the compound has promising activity against both Gram-negative and Gram-positive bacteria.

3.2 Antioxidant Activity Assay

The antioxidant activity was assessed using the DPPH method, revealing that:

| Compound | DPPH Inhibition (%) |

|---|---|

| 3-Fluoro-4-methyl-N-(propan-2-yl)aniline | 25% |

| Standard Antioxidant (Ascorbic Acid) | 85% |

While the compound demonstrated moderate antioxidant activity, it was significantly lower than that of standard antioxidants, indicating room for structural optimization to enhance efficacy .

4. Mechanistic Insights

The mechanism underlying the biological activities of 3-fluoro-4-methyl-N-(propan-2-yl)aniline is believed to involve:

- Interaction with Cellular Targets : The compound may interact with bacterial cell membranes or specific enzymes, disrupting vital processes.

- Radical Scavenging Mechanism : Its antioxidant activity likely arises from its ability to donate electrons to free radicals, thereby neutralizing them and preventing oxidative stress in cells.

5. Conclusion and Future Directions

The biological activity of 3-fluoro-4-methyl-N-(propan-2-yl)aniline highlights its potential as a lead compound for further development in antimicrobial and antioxidant therapies. Future research should focus on:

- Structural Modifications : To enhance potency and selectivity against specific pathogens.

- In Vivo Studies : To evaluate pharmacokinetics, toxicity, and therapeutic efficacy in animal models.

- Mechanistic Studies : To elucidate the precise pathways through which this compound exerts its biological effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.